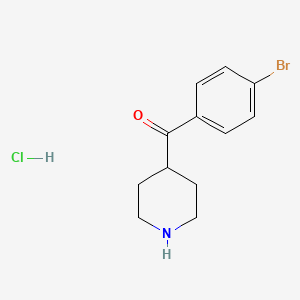

4-(4-Bromobenzoyl)piperidine hydrochloride

描述

Significance of the Piperidine (B6355638) Scaffold in Contemporary Drug Discovery and Development

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the field of medicinal chemistry. nih.govresearchgate.netencyclopedia.pub Its prevalence is underscored by its presence in a vast array of pharmaceuticals and natural alkaloids. nih.govnih.gov The piperidine scaffold is a cornerstone in the design and synthesis of new therapeutic agents, largely due to its versatile chemical properties and its ability to interact with biological targets. researchgate.netarizona.edu

Piperidine derivatives exhibit a remarkable diversity of pharmacological activities. researchgate.netontosight.ai Researchers have successfully incorporated this scaffold into molecules designed as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents. researchgate.netijnrd.org The structural flexibility of the piperidine ring allows for the introduction of various substituents, which can modulate the molecule's physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com This adaptability makes it an invaluable building block for medicinal chemists aiming to develop novel drugs. researchgate.netarizona.edu The widespread application of this heterocycle is evident in the fact that it is a key component in numerous FDA-approved drugs, including several blockbuster medications. researchgate.netarizona.edu

Table 1: Therapeutic Applications of Piperidine Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Oncology | Anticancer, Antitumor researchgate.netnih.gov |

| Infectious Diseases | Antiviral, Antimicrobial, Antifungal, Antimalarial researchgate.netijnrd.org |

| Neurology/Psychiatry | Anti-Alzheimer, Antipsychotic, Analgesic encyclopedia.pubresearchgate.net |

| Cardiovascular | Antihypertensive, Anticoagulant researchgate.netresearchgate.net |

| Inflammation | Anti-inflammatory researchgate.netontosight.ai |

| Endocrinology | Anti-diabetic ijnrd.org |

Historical Context and Evolution of Piperidine-Containing Therapeutic Agents

The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both chemists obtained piperidine from the reaction of piperine (B192125), the alkaloid responsible for the pungency of black pepper (Piper nigrum), with nitric acid. wikipedia.org This discovery highlighted the presence of the piperidine motif in naturally occurring bioactive compounds.

The transition from natural product isolation to synthetic chemistry marked a significant evolution in the development of piperidine-based drugs. Early research focused on creating synthetic analogs of natural alkaloids. Over time, the development of new synthetic methodologies, such as the catalytic hydrogenation of pyridine (B92270), provided more efficient routes to the piperidine core, facilitating broader exploration of its derivatives. wikipedia.orgdtic.mil This led to the discovery of potent therapeutic agents across numerous drug classes. For instance, piperidine derivatives have been developed as powerful analgesics (e.g., meperidine), antipsychotics, and antihistamines. researchgate.netarizona.eduijnrd.org Modern drug discovery continues to leverage this scaffold, with ongoing research focusing on creating highly specific and multi-functional agents for complex diseases like cancer and Alzheimer's disease. nih.govencyclopedia.pubmdpi.com

Overview of 4-(4-Bromobenzoyl)piperidine Hydrochloride in Chemical and Biological Research

This compound is a specific derivative of piperidine that serves primarily as a key intermediate and building block in organic synthesis. prepchem.com Its structure features a piperidine ring substituted at the 4-position with a 4-bromobenzoyl group. The hydrochloride salt form enhances its stability and solubility for use in various chemical reactions.

In chemical research, this compound is utilized in the synthesis of more complex molecules, particularly for the development of novel pharmaceuticals. The presence of the bromophenyl group provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures. The piperidine nitrogen can also be functionalized to introduce additional pharmacophoric features. While not typically an end-product therapeutic agent itself, its role as a precursor is critical. For example, it is a starting material in the synthesis of compounds investigated for their potential analgesic and neuropharmacological activities. nih.gov

In biological research, this compound and its derivatives are used to explore structure-activity relationships (SAR). By systematically modifying the core structure, researchers can investigate how changes to the molecule affect its biological activity, helping to design more potent and selective drug candidates. smolecule.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64671-00-7 alchempharmtech.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₅BrClNO chemicalbook.com |

| Molecular Weight | 304.61 g/mol chemicalbook.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

(4-bromophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFPAHLLTDNUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525108 | |

| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64671-00-7 | |

| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 4 Bromobenzoyl Piperidine Hydrochloride and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 4-(4-bromobenzoyl)piperidine hydrochloride reveals two primary disconnections: the bond between the piperidine (B6355638) ring and the benzoyl group, and the bonds forming the piperidine ring itself.

The most straightforward disconnection is the C-C bond of the ketone, suggesting a Friedel-Crafts acylation reaction. This pathway identifies two key precursors: a piperidine-4-carbonyl derivative (electrophile) and bromobenzene (B47551) (nucleophile). The piperidine precursor would require protection on the nitrogen atom (e.g., as an N-acetyl or N-Boc derivative) to prevent side reactions during the Lewis acid-catalyzed acylation.

Alternatively, a Grignard-type reaction could be envisioned, involving the addition of a 4-bromophenyl magnesium bromide to a 4-cyanopiperidine (B19701) or a related piperidine-4-carboxaldehyde derivative, followed by oxidation.

Tracing the synthesis back further, the formation of the substituted piperidine ring itself is a critical step. A common and versatile precursor for 4-substituted piperidines is 4-piperidone (B1582916) . The synthesis of the target molecule can therefore originate from the coupling of 4-piperidone with a bromophenyl-containing unit. Another fundamental starting material is isonipecotic acid (piperidine-4-carboxylic acid), which can be activated and used in acylation reactions. nih.gov

The key precursors identified through this analysis are summarized in the table below.

| Precursor Type | Specific Examples | Role in Synthesis |

| Piperidine Core | Isonipecotic acid, 4-Piperidone, N-Boc-piperidine-4-carboxylic acid | Provides the essential piperidine ring structure. |

| Benzoyl Moiety | Bromobenzene, 4-Bromobenzoyl chloride | Provides the 4-bromophenyl group for attachment at the 4-position of the piperidine. |

| Activating/Protecting Groups | Acetyl chloride, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Thionyl chloride | Used for N-protection and activation of carboxylic acids for subsequent reactions. |

| Catalysts/Reagents | Aluminum chloride (AlCl₃), Hydrochloric acid (HCl) | Lewis acid for Friedel-Crafts acylation and acid for deprotection/salt formation. |

Direct Synthesis Methodologies for this compound

A prevalent direct synthesis methodology for this compound involves a Friedel-Crafts acylation followed by a deprotection step. This approach builds the core structure by forming the bond between the piperidine and the bromophenyl moiety. nih.gov

The synthesis typically begins with a protected piperidine precursor, such as 1-acetyl-piperidine-4-carboxylic acid (derived from isonipecotic acid). The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like oxalyl chloride or thionyl chloride. This activated intermediate is then reacted with bromobenzene in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), at elevated temperatures. This acylation step forms 1-acetyl-4-(4-bromobenzoyl)piperidine. The final step is the removal of the acetyl protecting group and the formation of the hydrochloride salt, which is typically achieved by refluxing the intermediate in aqueous hydrochloric acid. nih.gov

A summary of the direct synthesis steps is provided below:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | N-Protection | Isonipecotic acid, Acetyl chloride | 1-Acetyl-piperidine-4-carboxylic acid |

| 2 | Acyl Chloride Formation | 1-Acetyl-piperidine-4-carboxylic acid, Oxalyl chloride | 1-Acetyl-piperidine-4-carbonyl chloride |

| 3 | Friedel-Crafts Acylation | 1-Acetyl-piperidine-4-carbonyl chloride, Bromobenzene, AlCl₃ | 1-Acetyl-4-(4-bromobenzoyl)piperidine |

| 4 | Deprotection & Salt Formation | 1-Acetyl-4-(4-bromobenzoyl)piperidine, 6N HCl | This compound |

Recent Advances in Piperidine Ring Formation Methodologies

The piperidine scaffold is central to a vast number of pharmaceuticals and natural products, driving continuous innovation in methods for its construction. nih.gov Recent advances focus on efficiency, stereocontrol, and the introduction of molecular complexity.

Intramolecular cyclization remains a cornerstone of piperidine synthesis, involving the formation of a ring from a linear precursor. mdpi.comnih.gov Recent developments have refined these methods for greater efficiency and substrate scope.

Radical Cyclization: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes provides an effective route to various piperidines. nih.gov Similarly, methods involving photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes. organic-chemistry.org

Wacker-Type Aerobic Oxidative Cyclization: A base-free palladium catalyst enables the synthesis of six-membered nitrogen heterocycles, including piperidines, from appropriate amino-alkene precursors under aerobic conditions. organic-chemistry.org

Reductive Amination: Iridium-catalyzed hydrogen borrowing [5+1] annulation methods allow for the stereoselective synthesis of piperidines from amino alcohols. nih.gov This process involves the intermolecular formation of an amine followed by an intramolecular cyclization. nih.gov

Hydroamination/Cyclization: The intramolecular reductive hydroamination/cyclization of alkynes can be mediated by acid, leading to the formation of the piperidine ring through an enamine intermediate. nih.gov

| Cyclization Method | Catalyst/Reagent | Key Transformation | Reference |

| Radical Cyclization | Cobalt(II) catalyst | Cyclization of linear amino-aldehydes | nih.gov |

| Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ | Wacker-type cyclization of amino-alkenes | organic-chemistry.org |

| [5+1] Annulation | Iridium(III) catalyst | Sequential intermolecular and intramolecular amination | nih.gov |

| Hydroamination | Acid-mediated | Cyclization of alkynes via an enamine intermediate | nih.gov |

Controlling the three-dimensional arrangement of substituents on the piperidine ring is crucial for modulating biological activity. Significant progress has been made in stereoselective synthesis, allowing for the preparation of specific enantiomers or diastereomers. mdma.chrsc.org

Catalyst-Controlled C-H Functionalization: The site-selectivity of C-H functionalization on the piperidine ring can be controlled by the choice of rhodium catalyst and the nitrogen protecting group. This allows for the directed and stereoselective introduction of functional groups at the C2, C3, or C4 positions. nih.gov

Asymmetric Hydrogenation: The reduction of substituted pyridine (B92270) precursors is a common method for piperidine synthesis. nih.gov The use of chiral catalysts, such as those based on iridium or boron, allows for the highly enantioselective hydrogenation of pyridines to yield chiral piperidines. nih.govdntb.gov.ua

Diastereoselective Lithiation: The use of a chiral base, such as n-BuLi with sparteine, can achieve a kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. Subsequent trapping of the lithiated intermediate allows for the creation of 2,2-disubstituted piperidines with retention of stereochemistry. nih.gov

Gold-Catalyzed Cyclization/Rearrangement: A one-pot sequence involving gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and a spontaneous Ferrier rearrangement, yields highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

| Stereoselective Method | Key Feature | Typical Substrate | Outcome |

| C-H Functionalization | Catalyst and protecting group control | N-protected piperidines | Site- and stereoselective substitution |

| Asymmetric Hydrogenation | Chiral Ir or B catalysts | Substituted pyridines | Enantioenriched piperidines |

| Kinetic Resolution | Chiral base (n-BuLi/sparteine) | Racemic N-Boc-piperidines | Enantioenriched functionalized piperidines |

| Gold-Catalyzed Annulation | Sequential cyclization/rearrangement | N-homopropargyl amides | Diastereoselective formation of piperidin-4-ols |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. baranlab.org These reactions are powerful tools for rapidly generating libraries of complex and diverse piperidine derivatives. bas.bgnih.gov

The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov By using a piperidine derivative as one of the components (e.g., a piperidine-containing aldehyde or amine), a wide variety of highly functionalized piperidine scaffolds can be synthesized in a single step. researchgate.netresearchgate.net For instance, reacting a piperidine-4-one, an amine, a carboxylic acid, and an isocyanide can generate complex spiro- or substituted piperidines. nih.gov

The Passerini three-component reaction (P-3CR) , which combines a carbonyl compound, a carboxylic acid, and an isocyanide, is another valuable MCR for creating functionalized molecules, though it is used less frequently than the Ugi reaction for piperidine synthesis. nih.govmdpi.com These MCRs offer a convergent and atom-economical approach to building molecular complexity around the piperidine core. bas.bg

| Reaction | Components | Resulting Scaffold |

| Ugi Reaction (4-component) | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | Dipeptide-like structures with high diversity |

| Passerini Reaction (3-component) | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides |

Strategies for Functionalization and Derivatization of the 4-(4-Bromobenzoyl)piperidine Core

The 4-(4-bromobenzoyl)piperidine core offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of analogues. The primary sites for functionalization are the piperidine nitrogen, the aromatic ring, and the carbonyl group.

N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine ring is a nucleophilic center that can be readily modified. N-alkylation is a common transformation, typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. researchgate.netgoogle.com Reductive amination with aldehydes or ketones is another effective method for introducing substituents to the nitrogen atom. google.com

Modification of the Bromophenyl Ring: The bromine atom on the phenyl ring is a versatile handle for introducing further complexity, primarily through transition metal-catalyzed cross-coupling reactions . youtube.com

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the formation of new carbon-carbon bonds, replacing the bromine with various aryl or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, converting the aryl bromide into an arylamine derivative.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, introduces alkynyl substituents.

Reactions of the Carbonyl Group: The ketone functionality can undergo a variety of transformations.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines. mdma.ch

Formation of Imines/Oximes: Condensation with primary amines or hydroxylamine (B1172632) can form the corresponding imines or oximes.

The table below summarizes the key derivatization strategies for the 4-(4-bromobenzoyl)piperidine core.

| Reaction Site | Reaction Type | Reagents | Product Type |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, K₂CO₃ | N-Alkyl piperidine derivative |

| Piperidine Nitrogen | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl piperidine derivative |

| Bromophenyl Ring | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 4-(Aryl-benzoyl)piperidine |

| Bromophenyl Ring | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 4-(Amino-benzoyl)piperidine |

| Carbonyl Group | Reduction | NaBH₄ | 4-(α-Hydroxy-4-bromobenzyl)piperidine |

Regioselective Substitution Reactions on the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing a wide range of functional groups through regioselective substitution reactions. The position of the bromine atom dictates the specific location of these modifications.

One of the primary transformations is nucleophilic aromatic substitution (SNAr), where the bromine atom is replaced by a nucleophile. For this reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. While the benzoyl group is moderately deactivating, under appropriate conditions, nucleophiles such as amines or thiols can displace the bromide.

Another key strategy involves halogen-metal exchange reactions. Treating the compound with organolithium or magnesium reagents (like Grignard reagents) can replace the bromine atom with a metal, creating a highly reactive organometallic intermediate. This intermediate can then react with various electrophiles to introduce new substituents. For instance, regioselective halogen-metal exchange has been demonstrated on 3-substituted 1,2-dibromo arenes using isopropylmagnesium chloride, which allows for the predominant formation of an arylmagnesium intermediate at a specific position. organic-chemistry.org This type of regioselectivity is crucial for ensuring the desired isomer is formed. These methods are foundational for creating libraries of compounds for structure-activity relationship (SAR) studies.

Carbon-Carbon Coupling Reactions, including Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromophenyl moiety of 4-(4-bromobenzoyl)piperidine is an ideal substrate for these transformations. The Suzuki-Miyaura coupling, in particular, is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and esters. libretexts.orgnih.gov

The reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net The catalytic cycle generally proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 4-(4-bromobenzoyl)piperidine.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the synthesis of biaryl compounds and the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups in place of the bromine atom. mdpi.commdpi.com For example, the Suzuki coupling of 4-bromobenzoyl chloride with phenylboronic acid demonstrates the reactivity of the bromobenzoyl unit to form 4-phenylbenzophenone, a biaryl ketone. mdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Aryl Halide | 4-(4-Bromobenzoyl)piperidine | Electrophilic partner | mdpi.com |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner | mdpi.com |

| Palladium Catalyst | Pd(PPh3)4, Pd2(dba)3 | Facilitates the coupling reaction | libretexts.orgnih.gov |

| Base | K2CO3, K3PO4, Na2CO3 | Activates the organoboron reagent | mdpi.comnih.gov |

| Solvent | Toluene, Dioxane, THF/H2O | Solubilizes reactants and catalyst | mdpi.comnih.gov |

N-Substitution and Side Chain Modifications for Analog Generation

Modification of the piperidine ring, particularly at the nitrogen atom, is a common strategy for generating analogues with diverse biological activities. The secondary amine of the piperidine in this compound is a nucleophilic center that can readily undergo various reactions.

N-Substitution: The piperidine nitrogen can be alkylated, acylated, or sulfonylated to introduce a wide range of substituents. These modifications can significantly impact the compound's polarity, basicity, and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic properties. For instance, N-substituted 4-arylsulfonylpiperidine derivatives have been synthesized as matrix metalloproteinase inhibitors. nih.gov The synthesis of fentanyl analogs also relies heavily on the N-substitution of a core piperidine structure to modulate activity. google.com Common reactions for N-substitution include:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Side Chain Modifications: While the primary focus is often on the bromophenyl and piperidine nitrogen moieties, modifications to other parts of the molecule can also be valuable. For example, the carbonyl group can be a site for derivatization, or adjacent positions on the piperidine ring can be functionalized. ljmu.ac.uk Strategies for accessing substituted piperidines often involve multi-step syntheses starting from different precursors. news-medical.netnih.gov

Table 2: Examples of N-Substituents for Piperidine Analog Generation

| Substituent Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Alkyl | Benzyl bromide | N-Benzylpiperidine |

| Acyl | Acetyl chloride | N-Acetylpiperidine (Amide) |

| Sulfonyl | Benzenesulfonyl chloride | N-Benzenesulfonylpiperidine (Sulfonamide) |

| Aryl | N-Boc-piperazine, Pd catalyst | N-Arylpiperidine |

Oxidation and Reduction Strategies in Functional Group Interconversion

Functional group interconversion through oxidation and reduction reactions provides another avenue for creating analogues of 4-(4-bromobenzoyl)piperidine. The primary sites for these transformations are the ketone carbonyl group and the piperidine ring itself.

Reduction of the Ketone: The benzoyl ketone can be selectively reduced to a secondary alcohol using various reducing agents. This transformation changes the geometry and electronic properties of the molecule, converting a planar, sp2-hybridized carbonyl carbon into a tetrahedral, sp3-hybridized carbon. This can have a profound impact on receptor binding. Common reducing agents for this purpose include:

Sodium borohydride (NaBH4): A mild and selective reagent for reducing ketones in the presence of other functional groups.

Lithium aluminum hydride (LiAlH4): A much stronger reducing agent, also effective for ketone reduction. The resulting alcohol can serve as a handle for further functionalization, such as esterification or etherification.

Oxidation and Dehydrogenation: Oxidation reactions can also be employed. For instance, the piperidine ring can be oxidized to the corresponding pyridine ring, a process known as aromatization. This is often achieved using catalysts like palladium on carbon (Pd/C) at high temperatures. asccollegekolhar.in While more drastic, such a transformation creates a fundamentally different heterocyclic core. More controlled oxidation of the piperidine ring can lead to the formation of piperidones (ketones within the ring) or other oxidized species. researchgate.net For example, ozonolysis of a 4-methylenepiperidine (B3104435) followed by reductive workup yields a 4-piperidone, demonstrating a method for interconverting functional groups on the piperidine ring itself. acs.org

Utility of this compound as a Synthetic Building Block for Complex Heterocyclic Systems and Pharmaceuticals

4-(4-Bromobenzoyl)piperidine and its derivatives are highly valuable building blocks in medicinal chemistry and organic synthesis. chemscene.com The benzoylpiperidine scaffold is considered a "privileged structure" because it is found in numerous compounds with significant biological activity across various therapeutic areas. mdpi.com

Its utility stems from the combination of a rigid aromatic portion and a flexible, basic piperidine ring, which allows for favorable interactions with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs). mdpi.com The 4-benzoyl substitution pattern is crucial for the activity of many potent ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, making this building block essential for the development of antipsychotics and other CNS-active agents. mdpi.com

The presence of the bromine atom further enhances its utility, providing a reactive site for diversification through cross-coupling reactions as detailed previously. libretexts.orgresearchgate.netmdpi.com This allows chemists to readily synthesize large libraries of analogues for drug discovery programs. For example, 4-substituted-4-aminopiperidine derivatives, which can be synthesized from related precursors, are key building blocks for potent HIV-1 entry inhibitors like CCR5 antagonists. nih.gov The ability to construct complex heterocyclic systems through reactions like cycloadditions also adds to its versatility. nih.gov The modular nature of its synthesis allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. news-medical.net

Table 3: Therapeutic Areas and Targets Associated with the Benzoylpiperidine Scaffold

| Therapeutic Area | Biological Target Example | Citation |

|---|---|---|

| Neuropsychiatry | Serotonin (5-HT2A) Receptors | mdpi.com |

| Neuropsychiatry | Dopamine (D2, D4) Receptors | mdpi.com |

| Infectious Disease (HIV) | CCR5 Receptor | nih.gov |

| Oncology | Anaplastic Lymphoma Kinase (ALK) | nih.gov |

| Osteoarthritis | Matrix Metalloproteinases (MMPs) | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Methods in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity of the molecule. For 4-(4-Bromobenzoyl)piperidine hydrochloride, NMR provides detailed information about the bromobenzoyl moiety and the piperidine (B6355638) ring structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In the hydrochloride salt of 4-(4-Bromobenzoyl)piperidine, the piperidine nitrogen is protonated, leading to a downfield shift of the adjacent protons (H-2, H-6, and H-3, H-5) compared to the free base. The aromatic protons of the 4-bromobenzoyl group typically appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene ring. The methine proton at the C-4 position of the piperidine ring is significantly deshielded due to the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data is based on analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine H-2, H-6 (axial) | ~3.0 - 3.2 | m |

| Piperidine H-2, H-6 (equatorial) | ~3.5 - 3.7 | m |

| Piperidine H-3, H-5 (axial) | ~1.8 - 2.0 | m |

| Piperidine H-3, H-5 (equatorial) | ~2.1 - 2.3 | m |

| Piperidine H-4 | ~3.3 - 3.5 | tt |

| Aromatic H-2', H-6' | ~7.8 - 7.9 | d |

| Aromatic H-3', H-5' | ~7.6 - 7.7 | d |

| N-H₂⁺ | ~9.0 - 9.5 | br s |

Abbreviations: ppm = parts per million, m = multiplet, tt = triplet of triplets, d = doublet, br s = broad singlet.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the ketone is a key diagnostic signal, appearing significantly downfield (~198-202 ppm). The carbon atoms of the piperidine ring are observed in the aliphatic region, with the C-4 carbon shifted downfield due to the carbonyl substituent. The aromatic carbons show distinct signals, with the carbon atom bonded to the bromine (C-4') being influenced by the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data is based on analysis of structurally similar compounds such as 4-(4'-Bromophenyl)piperidine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~199.5 |

| Piperidine C-4 | ~45.0 |

| Piperidine C-2, C-6 | ~43.5 |

| Piperidine C-3, C-5 | ~28.5 |

| Aromatic C-1' | ~135.0 |

| Aromatic C-2', C-6' | ~130.0 |

| Aromatic C-3', C-5' | ~132.0 |

| Aromatic C-4' | ~128.0 |

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on adjacent carbons in the piperidine ring (H-2 with H-3, and H-3 with H-4), confirming the spin system of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the piperidine ring and the aromatic system.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different parts of the molecule. Key expected correlations for confirming the structure of this compound would include:

A correlation from the piperidine protons H-4, H-3, and H-5 to the carbonyl carbon, confirming the attachment point of the benzoyl group.

Correlations from the aromatic protons H-2' and H-6' to the carbonyl carbon.

Correlations from the piperidine proton H-4 to the aromatic carbons C-1', C-2', and C-6'.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the expected species in positive-ion electrospray ionization (ESI) would be the protonated free base, [M+H]⁺. The theoretical exact mass of this ion can be calculated and compared to the experimental value to confirm the molecular formula.

Table 3: HRMS Data for the Protonated Molecule

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₂H₁₅⁷⁹BrNO]⁺ | 284.0337 |

| [C₁₂H₁₅⁸¹BrNO]⁺ | 286.0317 |

The presence of bromine results in a characteristic isotopic pattern, with two major peaks separated by approximately 2 m/z units ([M+H]⁺ and [M+2+H]⁺) in a nearly 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. The most likely fragmentation pathway for the protonated 4-(4-Bromobenzoyl)piperidine involves cleavage of the amide-like bond between the carbonyl group and the piperidine ring.

Table 4: Predicted Major MS/MS Fragments for [C₁₂H₁₅BrNO]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Fragment (m/z) |

| 284.0 / 286.0 | 4-Bromobenzoyl cation | [Br-C₆H₄-CO]⁺ | 183.0 / 185.0 |

| 284.0 / 286.0 | Protonated Piperidine-4-one cation | [C₅H₈NO]⁺ | 100.1 |

| 183.0 / 185.0 | Bromophenyl cation | [Br-C₆H₄]⁺ | 155.0 / 157.0 |

| 183.0 / 185.0 | Loss of CO | [Br-C₆H₄]⁺ | 155.0 / 157.0 |

The most characteristic fragmentation is the alpha-cleavage adjacent to the carbonyl group, which would yield the highly stable 4-bromobenzoyl cation (m/z 183/185). Further fragmentation of this ion by loss of carbon monoxide (CO) would produce the 4-bromophenyl cation (m/z 155/157). These predictable fragmentation patterns provide strong evidence for the identity of the compound and can also be used to characterize related impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. This method relies on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular fingerprint.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features. The presence of the ketone carbonyl group (C=O) is typically indicated by a strong, sharp absorption band in the region of 1680-1700 cm⁻¹. The aromatic ring of the bromobenzoyl moiety would produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The carbon-bromine (C-Br) bond gives rise to a characteristic absorption in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

The piperidine ring contributes to the spectrum with aliphatic C-H stretching vibrations, which are observed just below 3000 cm⁻¹. As a hydrochloride salt, the protonated amine (secondary ammonium ion, >NH₂⁺) within the piperidine ring would display a broad absorption band in the 2400-2800 cm⁻¹ region, which is a hallmark of amine salts. This broadness is due to hydrogen bonding and complex vibrational couplings.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Structural Feature | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Ammonium | >NH₂⁺ (salt) | 2400-2800 (broad) |

| Aromatic C-H | Aryl C-H Stretch | >3000 |

| Aliphatic C-H | Piperidine C-H Stretch | <3000 |

| Ketone C=O | Carbonyl Stretch | 1680-1700 (strong) |

| Aromatic C=C | Ring Stretch | 1450-1600 |

| Carbon-Bromine | C-Br Stretch | 500-600 |

High-Performance Liquid Chromatography (HPLC) in Purity Determination and Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. It is particularly crucial for determining the purity of active pharmaceutical ingredients and for developing analytical methods to ensure product quality.

A common approach for analyzing a compound like this compound is reversed-phase HPLC (RP-HPLC). nih.gov In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. pharmainfo.in The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. pharmainfo.inptfarm.pl Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.

Method development involves optimizing several parameters to achieve good separation with sharp, symmetrical peaks. nih.gov Key parameters include the choice of column, mobile phase composition (including pH and organic solvent ratio), flow rate, and column temperature. researchgate.net For this compound, detection is typically performed using an ultraviolet (UV) detector, as the benzoyl moiety contains a chromophore that absorbs UV light, often at a wavelength around 254 nm. pharmainfo.in The method is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure its reliability for routine quality control analysis. nih.govresearchgate.net Purity levels for similar pharmaceutical intermediates are often expected to be greater than 98%. tcichemicals.com

Table 2: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) pharmainfo.in | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer pharmainfo.inptfarm.pl | Elutes the compound from the column; composition is adjusted for optimal resolution. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time. |

| Flow Rate | 0.8 - 1.5 mL/min pharmainfo.in | Controls the speed of the separation and influences peak shape. |

| Column Temp. | 30 - 40°C nih.govresearchgate.net | Affects retention time and peak symmetry. |

| Detection | UV at ~254 nm pharmainfo.in | Quantifies the analyte based on its UV absorbance. |

| Injection Vol. | 10 - 20 µL | The volume of the sample introduced into the system. |

Chromatographic-Mass Spectrometric (LC-MS/MS) Techniques for Complex Mixture Analysis and Metabolite Identification

The hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) creates a powerful analytical tool for the analysis of complex mixtures and the identification of drug metabolites. kuleuven.be This technique combines the superior separation capabilities of LC with the high sensitivity and structural specificity of MS/MS. rsc.org In drug metabolism studies, LC-MS/MS is essential for identifying the chemical structures of metabolites formed in biological systems. nih.govijpras.com

The process begins with the chromatographic separation of the parent compound, this compound, from its potential metabolites in a biological matrix. The eluent from the LC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. kuleuven.be

In the tandem mass spectrometer, a specific precursor ion (e.g., the molecular ion of the parent drug or a potential metabolite) is selected in the first mass analyzer (MS1). This selected ion is then passed into a collision cell, where it undergoes fragmentation through collision-induced dissociation (CID). The resulting product ions are then separated and detected by the second mass analyzer (MS2). sciex.com The fragmentation pattern, or MS/MS spectrum, provides detailed structural information that helps elucidate the metabolite's structure. nih.gov Common metabolic transformations that could be identified for this compound include oxidation (hydroxylation) of the piperidine or aromatic ring, or reduction of the ketone group. These modifications result in specific mass shifts from the parent molecule that can be targeted for analysis. ijpras.com

Table 3: Potential Metabolic Transformations and Mass Shifts for LC-MS/MS Analysis

| Parent Compound | Molecular Weight | Precursor Ion (M+H)⁺ m/z | Metabolic Reaction | Mass Shift | Metabolite (M+H)⁺ m/z |

|---|---|---|---|---|---|

| 4-(4-Bromobenzoyl)piperidine | ~300.2 g/mol | 301.2 | Oxidation (Hydroxylation) | +16 | 317.2 |

| 4-(4-Bromobenzoyl)piperidine | ~300.2 g/mol | 301.2 | Reduction (Ketone to Alcohol) | +2 | 303.2 |

| 4-(4-Bromobenzoyl)piperidine | ~300.2 g/mol | 301.2 | Dehydrogenation | -2 | 299.2 |

| 4-(4-Bromobenzoyl)piperidine | ~300.2 g/mol | 301.2 | Glucuronidation | +176 | 477.2 |

Note: m/z values are approximate and depend on isotopic composition.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This method provides unambiguous information on bond lengths, bond angles, and torsional angles, which are crucial for confirming the compound's constitution and understanding its conformational preferences. mdpi.com

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact solid-state structure. The analysis would confirm the connectivity of the 4-bromobenzoyl group to the piperidine ring at the C4 position. It would also detail the conformation of the six-membered piperidine ring, which is expected to adopt a stable chair conformation. The analysis would specify the orientation of the substituents on the ring, such as whether the bromobenzoyl group occupies an equatorial or axial position, with the equatorial position generally being more sterically favorable.

Table 4: Key Parameters Determined by X-ray Crystallography

| Parameter | Information Provided | Example Data for a Piperidine Derivative researchgate.net |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal lattice. | Monoclinic |

| Space Group | The symmetry elements of the unit cell. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.1 Å, b = 15.2 Å, c = 12.5 Å, β = 98.5° |

| Bond Lengths | The distances between the nuclei of two bonded atoms. | C-C, C-N, C=O, C-Br bond distances. |

| Bond Angles | The angles formed between three connected atoms. | Angles defining the geometry of the rings and substituents. |

| Torsion Angles | The dihedral angles defining molecular conformation. | Confirms the chair conformation of the piperidine ring. |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonding) in the crystal. | N-H···Cl hydrogen bond distances and angles. |

Biological Activity and Pharmacological Investigations

In Vitro Pharmacological Profiling and Target Engagement Studies

In vitro studies are fundamental to characterizing the interaction of a compound with specific biological targets. For 4-(4-Bromobenzoyl)piperidine hydrochloride, this involves assessing its binding affinity to various receptors and its potential to inhibit enzyme activity.

Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. These assays utilize radiolabeled ligands to quantify the interaction between the compound and its target. nih.govgiffordbioscience.com They are considered the gold standard for measuring the affinity of ligand binding due to their sensitivity and robustness. uah.es

Radioligand displacement or competitive binding assays are a primary method for determining the binding affinity of an unlabeled compound (the "competitor") by measuring its ability to displace a radiolabeled ligand of known affinity from its receptor. uah.esnih.gov In this technique, a fixed concentration of a specific radioligand is incubated with a receptor preparation in the presence of varying concentrations of the unlabeled test compound. uah.es The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). nih.gov This IC₅₀ value can then be converted to an inhibition constant (Kᵢ), which reflects the true binding affinity of the compound for the receptor. While specific Kᵢ values for this compound are not widely published, this methodology is standard for evaluating the benzoylpiperidine class of compounds. For instance, studies on related 4-(p-fluorobenzoyl)piperidine derivatives have used this method to determine their affinity for serotoninergic and dopaminergic receptors. uah.es

Saturation binding experiments are performed to determine the density of receptors in a given tissue (Bₘₐₓ, maximum binding capacity) and the equilibrium dissociation constant (Kₔ) of a radioligand for that receptor. nih.govumich.edu The Kₔ represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, providing a direct measure of the radioligand's affinity. umich.edu The Bₘₐₓ value indicates the total number of specific binding sites. nih.govumich.edu

These experiments involve incubating the receptor preparation with increasing concentrations of a radioligand until saturation is reached. uah.es The resulting data, when corrected for non-specific binding, can be plotted and analyzed to yield Kₔ and Bₘₐₓ values. umich.edumdpi.com While this analysis is typically performed for the radioligand itself, it provides the foundational parameters necessary for conducting the competitive binding assays described previously.

The benzoylpiperidine scaffold is a key pharmacophore for a variety of receptor systems, suggesting that this compound could serve as a precursor for ligands targeting these systems.

Dopamine (B1211576) and Serotonin (B10506) Receptors: The 4-benzoylpiperidine fragment is a well-established structural feature in ligands for dopamine (e.g., D₂) and serotonin (e.g., 5-HT₂ₐ) receptors. nih.gov The closely related 4-(p-fluorobenzoyl)piperidine moiety is crucial for the activity of potent 5-HT₂ₐ antagonists like ketanserin (B1673593) and altanserin. nih.gov Derivatives containing this moiety have shown notable affinity for both receptor types. For example, one 4-(p-fluorobenzoyl)piperidine derivative acted as a mixed ligand for 5-HT₂ₐ and D₂ receptors with IC₅₀ values of 6.0 nM and 12 nM, respectively. uah.es

Histamine (B1213489) H1 Receptors: While direct binding data for this compound at histamine receptors is scarce, other piperidine (B6355638) derivatives have been extensively studied as histamine H3 receptor antagonists. nih.gov The piperidine ring is a common feature in many histamine receptor ligands.

Sigma Receptors: The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are targets for various piperidine-based compounds. nih.govnih.gov Studies on 1-benzylpiperidine (B1218667) derivatives have identified potent σ₁ receptor agonists, with Kᵢ values in the low nanomolar range. For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone showed a high affinity for the σ₁ receptor with a Kᵢ value of 3.2 nM. nih.gov The structural similarity suggests that derivatives of 4-(4-Bromobenzoyl)piperidine could also interact with these receptors.

P2X3 Receptors: P2X3 receptors, which are ATP-gated ion channels, are a therapeutic target for pain and chronic cough. frontiersin.orgnih.gov Notably, the 4-(4-Bromobenzoyl)piperidine moiety has been incorporated into novel P2X3 receptor antagonists. A study detailed the synthesis of a compound, 5-((1-(4-Bromobenzoyl)piperidin-4-yl)amino)-6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione, which was evaluated in a P2X3 receptor cell-based assay. frontiersin.org This demonstrates the utility of the 4-(4-Bromobenzoyl)piperidine structure as a building block for potent P2X3 antagonists.

Vesicular Acetylcholine (B1216132) Transporter (VAChT): The VAChT is responsible for loading acetylcholine into synaptic vesicles and is a target for imaging agents in neurodegenerative diseases. nih.govnih.gov Many potent VAChT inhibitors are based on the vesamicol (B58441) scaffold, which features a piperidine ring. nih.gov This highlights the potential for piperidine-containing structures like this compound to be used in the design of VAChT ligands.

Table 1: In Vitro Binding Affinities of Representative Benzoylpiperidine Analogs This table presents data for compounds structurally related to this compound to illustrate the typical activity profile of the chemical class.

| Compound | Target Receptor | Binding Affinity (nM) | Assay Type | Reference |

|---|---|---|---|---|

| A 4-(p-fluorobenzoyl)piperidine derivative (Compound 32) | 5-HT₂ₐ | IC₅₀ = 6.0 | Radioligand Displacement | uah.es |

| A 4-(p-fluorobenzoyl)piperidine derivative (Compound 32) | D₂ | IC₅₀ = 12 | Radioligand Displacement | uah.es |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 (σ₁) | Kᵢ = 3.2 | Radioligand Displacement | nih.gov |

While primarily investigated for receptor binding, the piperidine scaffold is also present in numerous enzyme inhibitors. For example, Donepezil, an inhibitor of acetylcholinesterase (AChE), features a piperidine moiety and demonstrates mixed-type inhibition. libretexts.org Although specific enzyme inhibition data for this compound is not available, the principles of characterizing such inhibition are well-established.

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed. The mechanism of inhibition can be determined through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations.

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. A pure non-competitive inhibitor decreases Vₘₐₓ but does not change Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations. It leads to a decrease in both Vₘₐₓ and apparent Kₘ.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This results in a decrease in Vₘₐₓ and a change (either an increase or decrease) in the apparent Kₘ. libretexts.org Analysis using Lineweaver-Burk plots can help distinguish between these different modes of inhibition. libretexts.org

Enzyme Inhibition Studies and Mechanistic Elucidation

Irreversible Inhibition Mechanisms

In the study of enzyme inhibitors, the distinction between reversible and irreversible mechanisms is crucial. Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of its activity. pharmacy180.com This class of inhibitors includes mechanism-based or "suicide" inhibitors, which are transformed by the enzyme's own catalytic action into a reactive form that covalently binds to it. pharmacy180.com

While many therapeutic agents are designed as reversible inhibitors, certain scaffolds, such as piperidine-based carbamates, have been developed as potent irreversible inhibitors for specific enzymes like monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). nih.govnih.gov These compounds function by carbamylating the active site serine nucleophile. nih.gov The development of irreversible inhibitors can offer high potency and prolonged duration of action. However, research has also focused on developing reversible inhibitors from these scaffolds to mitigate potential side effects associated with permanent enzyme blockade. acs.orgnih.govnih.govresearchgate.net For the 4-(4-bromobenzoyl)piperidine class specifically, much of the research has centered on reversible inhibition, and literature detailing a specific irreversible mechanism of action for the parent compound is not widely available.

Evaluation against Specific Enzyme Targets (e.g., α-Glucosidase, Acetylcholinesterase, Butyrylcholinesterase, Tyrosine Kinases, Sphingosine Kinase 1)

Derivatives containing the benzoylpiperidine scaffold have been evaluated against several key enzyme targets implicated in a range of diseases.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes mellitus, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.gov Studies on 1,2-benzothiazine derivatives incorporating a 4-bromobenzoyl moiety have demonstrated potent α-glucosidase inhibitory activity, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are central to cholinergic neurotransmission, and their inhibition is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. mdpi.com Various 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives have been synthesized and assessed for their ability to inhibit AChE and BChE. The pharmacological results indicate that modifications to the benzoylpiperidine structure can yield compounds with moderate to potent inhibitory activity against these cholinesterases. mdpi.com

Tyrosine Kinases (TKs): Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways governing growth, differentiation, and survival. nih.gov Dysregulation of TK activity is a hallmark of many cancers, making them a major target for oncologic drug development. mdpi.commdpi.com Compounds structurally related to the benzoylpiperidine framework have been investigated as tyrosine kinase inhibitors (TKIs). For instance, analogs of Nilotinib and Imatinib, which incorporate related structural motifs, have shown the ability to inhibit the BCR-Abl kinase associated with chronic myeloid leukemia. mdpi.comembopress.org The development of these inhibitors often focuses on optimizing interactions within the ATP-binding site of the kinase domain. mdpi.com

Sphingosine Kinase 1 (SphK1): SphK1 is a lipid kinase that produces sphingosine-1-phosphate (S1P), a signaling molecule involved in cell survival, proliferation, and inflammation. nih.gov Its overexpression is linked to cancer progression and resistance to therapy. nih.gov The piperidine scaffold is found in a number of SphK1 inhibitors. nih.gov For example, RB-005, a 1-(4-octylphenethyl)piperidin-4-amine, was identified as a selective SphK1 inhibitor with an IC₅₀ of 3.6 µM. researchgate.net Structural analysis shows that the piperidine ring can mimic key interactions of the natural substrate, sphingosine, within the enzyme's active site. acs.org

Table 1: Inhibition of Specific Enzyme Targets by 4-(4-Bromobenzoyl)piperidine Derivatives and Related Compounds

Cellular Assays for Biological Response and Pathway Modulation

Cell-based assays are essential for understanding how a compound affects cellular functions, moving beyond isolated enzyme inhibition to a more integrated biological context.

Functional Assays (e.g., cAMP Modulation, Calcium Mobilization)

Functional assays measure the downstream consequences of a compound's interaction with a cellular target, such as a G-protein coupled receptor (GPCR). Calcium mobilization is a common readout for GPCRs that couple to Gq or Gi proteins, leading to the release of intracellular calcium stores. creative-bioarray.comThese changes in intracellular calcium can be detected using fluorescent dyes or biosensors, making the assay suitable for high-throughput screening of agonists and antagonists. creative-bioarray.comnih.govnih.govWhile piperidine-containing structures are frequently evaluated in such assays for their effects on various receptors, specific data from cAMP modulation or calcium mobilization assays for this compound is not extensively detailed in the reviewed scientific literature. researchgate.net

Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

The antiproliferative potential of compounds containing the 4-bromobenzoylpiperidine/piperazine (B1678402) moiety has been extensively evaluated against a diverse panel of human cancer cell lines. A study focusing on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which included the 4-bromobenzoyl analog, demonstrated significant cytotoxic effects. nih.govresearchgate.netThese compounds induced 50% growth inhibition (GI₅₀) at micromolar concentrations across liver, breast, colon, gastric, and endometrial cancer cell lines. nih.govSimilarly, other studies on related structures, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have also reported notable growth inhibition against various cancer cell lines, including those from CNS, melanoma, and ovarian cancers. mdpi.com

Table 2: Cytotoxic Activity (GI₅₀, µM) of 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride against Human Cancer Cell LinesData sourced from Gurdal et al. (2012). nih.gov

Antimicrobial and Antiviral Activity Assessments

The piperidine scaffold is a common feature in molecules exhibiting antimicrobial and antiviral properties.

Antimicrobial Activity: Various piperidine derivatives have been screened for in vitro activity against a range of pathogenic microbes. nih.govStudies have shown that certain substituted piperidines inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 512 µg/mL. nih.govacademicjournals.orgbiointerfaceresearch.comAntifungal activity has also been observed against species like Candida albicans. nih.govacademicjournals.org

Antiviral Activity: The therapeutic potential of piperidine derivatives extends to antiviral applications. A number of N-substituted piperidine derivatives have demonstrated efficacy against the influenza A/H1N1 virus in cell culture models. mdpi.comnih.govresearchgate.netFurthermore, piperidine-substituted purine (B94841) compounds have been developed that show potent inhibitory activity against Human Immunodeficiency Virus (HIV-1) and influenza A virus, suggesting the utility of this scaffold in designing new antiviral agents. nih.gov

Table 3: Antimicrobial and Antiviral Activity of Representative Piperidine Derivatives

Antiplatelet Aggregation Assays

Platelet aggregation is a critical process in hemostasis and thrombosis, and inhibitors of this process are vital for the prevention and treatment of cardiovascular diseases. drugs.comResearch into piperazine and piperidine derivatives has identified compounds with significant antiplatelet aggregation activity. For instance, a study of novel substituted-piperazine analogues, including a compound with a 4-bromobenzyl moiety, identified potent inhibitors of platelet aggregation. researchgate.netresearchgate.netA 4-piperidone-based thiazole (B1198619) derivative has also been shown to completely inhibit collagen- and ADP-induced platelet aggregation at low micromolar concentrations, with IC₅₀ values of 0.55 µM and 0.26 µM, respectively. healthbiotechpharm.orgThe mechanism for these piperidine-based compounds may involve the inhibition of secondary aggregation pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX). healthbiotechpharm.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride |

| 2-[3-(4-Bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e]t mdpi.comnih.govhiazin-2-yl]-N-(2,3-dimethylphenyl)acetamide |

| 2-[3-(4-Bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e]t mdpi.comnih.govhiazin-2-yl]-N-(4-chlorophenyl)acetamide |

| 1-Benzoyl-4-((1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)piperidine |

| RB-005 (1-(4-octylphenethyl)piperidin-4-amine) |

| Nilotinib |

| Imatinib |

| Acarbose |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine |

| 2,6-dipiperidino-1,4-dihalogenobenzenes |

| FZJ05 |

| FZJ13 |

In Vivo Pharmacological Evaluation and Efficacy Studies

In vivo studies are critical for elucidating the physiological effects and therapeutic potential of novel chemical entities. Research on derivatives of 4-(4-Bromobenzoyl)piperidine has unveiled a spectrum of biological activities, which are discussed in the following sections.

Derivatives of the piperidine scaffold have been a subject of interest for their potential analgesic and anti-inflammatory effects. Studies on compounds structurally related to this compound have demonstrated significant activity in preclinical models.

For instance, research into derivatives of 4-(4'-bromophenyl)-4-piperidinol, a related piperidine compound, has shown notable analgesic properties. In one study, several phenacyl derivatives of this parent compound were evaluated for their pain-relieving effects. The results indicated that certain derivatives exhibited highly significant analgesic activity, suggesting a potential mechanism of action involving opioid receptors.

In the realm of anti-inflammatory research, halogenated derivatives of piperidine-4-carboxamide have been assessed. In vivo models, such as carrageenan-induced paw edema in rats, have been employed to evaluate these compounds. The findings revealed that chloro and bromo derivatives of piperidine-4-carboxamide demonstrated potent anti-inflammatory effects, comparable to the standard drug acetylsalicylic acid. This suggests that the inhibition of prostaglandins (B1171923) may play a role in their mechanism of action.

| Compound Type | In Vivo Model | Observed Effect | Potential Mechanism |

| Phenacyl derivatives of 4-(4'-bromophenyl)-4-piperidinol | Thermal stimuli in mice | Significant analgesic effect | Opioid receptor interaction |

| Bromo derivative of piperidine-4-carboxamide | Carrageenan-induced paw edema in rats | Potent anti-inflammatory activity | Prostaglandin inhibition |

The piperidine nucleus is a common feature in many centrally acting agents, and derivatives of 4-(4-Bromobenzoyl)piperidine have been explored for various neuropharmacological applications.

One area of investigation has been the development of acetylcholinesterase (AChE) inhibitors for potential use in dementia. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. One particular derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as a highly potent AChE inhibitor. In in vivo studies, this compound was shown to significantly increase acetylcholine levels in the cerebral cortex and hippocampus of rats, indicating its potential as an antidementia agent. nih.gov

Furthermore, piperidine and piperazine analogues have been investigated as histamine H3 receptor antagonists. Certain derivatives were found to reduce food intake in rats without significantly altering brain histamine or noradrenaline concentrations, although some effects on serotonin and dopamine levels were observed. nih.gov This highlights the complex interplay of these compounds with various neurotransmitter systems in the central nervous system. The piperidine moiety has been identified as a critical structural element for dual activity at histamine H3 and sigma-1 receptors, which may have implications for developing novel pain therapies. nih.gov

| Compound Derivative | Target | In Vivo Effect | Potential Application |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | Increased acetylcholine in rat brain nih.gov | Antidementia |

| 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine derivatives | Histamine H3 receptor | Reduced food intake in rats nih.gov | Appetite regulation |

| Piperidine-based histamine H3 and sigma-1 receptor antagonists | Histamine H3 and Sigma-1 receptors | Antinociceptive activity nih.gov | Pain management |

The piperidine scaffold is present in established anti-diabetic medications, such as the DPP-4 inhibitor alogliptin (B1666894). nih.gov This has spurred research into novel piperidine derivatives for the management of diabetes.

In vivo studies have demonstrated that alogliptin, which contains a piperidine moiety, effectively inhibits DPP-4, leading to enhanced plasma insulin (B600854) levels and improved glucose tolerance in a dose-dependent manner in Wistar fatty rats. nih.gov The high selectivity of alogliptin for DPP-4 over related proteases underscores the potential for designing highly specific drugs based on this scaffold. nih.gov

Another piperidine-containing natural product, piperine (B192125), has been shown to enhance the glucose-lowering effect of metformin (B114582) in diabetic mice. nih.gov The combination of piperine and metformin resulted in a significantly greater reduction in blood glucose levels compared to metformin alone. nih.gov Furthermore, novel piperidine derivatives have been synthesized and shown to possess antidiabetic activity against α-amylase in vitro, with in silico assessments suggesting low toxicity potential. nih.gov

| Compound/Derivative | Target/Model | In Vivo Effect |

| Alogliptin | DPP-4 in Wistar fatty rats | Improved glucose tolerance and increased plasma insulin nih.gov |

| Piperine (in combination with metformin) | Diabetic mice | Significantly enhanced blood glucose lowering nih.gov |

The piperidine and piperazine structural motifs are found in a number of compounds investigated for their anticancer properties. Research in this area has explored the molecular mechanisms through which these derivatives exert their effects.

Piperine, a naturally occurring piperidine derivative, has been shown to activate apoptotic pathways in cancer cells. nih.gov Co-treatment with piperine and curcumin (B1669340) has been observed to increase caspase-3 concentration in leukemic cells, indicating an induction of the intrinsic apoptotic pathway. nih.gov Furthermore, this combination can arrest the cell cycle in the S phase and inhibit the invasion and migration of cancer cells. nih.gov

Synthetic derivatives have also shown promise. For example, a piperidine derivative synthesized from Tamoxifen, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), has been evaluated for its anti-breast cancer effects. nih.gov In other studies, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity across a range of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.gov

The therapeutic potential of piperidine derivatives extends beyond the areas previously discussed, with investigations into their effects on the cardiovascular system.

A synthetic analogue of naturally occurring piperamides, LASSBio 365, was investigated for its cardiovascular responses in anesthetized rats. Intravenous administration of this compound elicited potent cardiovascular effects, including hypotension and bradycardia. These effects are believed to be mediated through the Bezold-Jarisch reflex, potentially via the vanilloid pathway, as the responses were abolished in capsaicin-pretreated rats. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in predicting how 4-(4-Bromobenzoyl)piperidine hydrochloride, as a ligand, might interact with a biological target, such as a receptor or enzyme.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound with a target protein. The binding affinity, often expressed in terms of binding energy (kcal/mol), indicates the strength of the interaction. nih.gov For instance, in studies of related piperidine (B6355638) derivatives, binding energies ranging from -5.9 to -7.3 kcal/mol have been observed against targets like the main protease of SARS-CoV-2. nih.gov While specific data for this compound is not available, it is anticipated that the benzoylpiperidine core would play a significant role in its binding characteristics. nih.gov The predicted binding mode would reveal the specific orientation of the ligand within the active site of the target, which is crucial for its inhibitory or modulatory activity.

Table 1: Representative Binding Affinities of Piperidine Derivatives

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Piperidine Derivatives | SARS-CoV-2 Mpro | -5.9 to -7.3 nih.gov |

| Piperidine-derived HDM2 Inhibitors | HDM2 | -6.305 to -6.639 researchgate.net |

This table presents data for related piperidine derivatives to illustrate the concept of binding affinity prediction.

The stability of the ligand-target complex is governed by various intermolecular interactions. For this compound, these would likely include:

Hydrogen Bonding: The carbonyl group of the benzoyl moiety and the nitrogen atom of the piperidine ring are potential hydrogen bond acceptors and donors, respectively. nih.govpharmaceuticaljournal.net These interactions are critical for anchoring the ligand within the binding pocket of a receptor. pharmaceuticaljournal.net

Pi-Pi Stacking: The aromatic ring of the bromobenzoyl group can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's active site.

In studies of similar compounds, these types of interactions have been shown to be crucial for potent biological activity. nih.gov

While molecular docking provides a static picture of the interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal how the ligand and protein adjust their conformations upon binding and can help in understanding the stability of the binding mode predicted by docking. nih.gov Such studies on related piperidine derivatives have been used to assess the dynamic stability and flexibility of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netwu.ac.th A QSAR model for a series of 4-(4-Bromobenzoyl)piperidine analogs could be developed to predict the biological activity of new, unsynthesized derivatives. mdpi.com This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources. wu.ac.th The development of a QSAR model involves calculating various molecular descriptors for a set of compounds with known activities and then using statistical methods to build a predictive model. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations can provide valuable information about the reactivity and spectroscopic properties of this compound. researchgate.net

DFT calculations can be used to determine a range of molecular descriptors that provide insights into the molecule's reactivity and stability. nih.govnih.gov

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Energy Band Gap: A smaller energy gap suggests that the molecule is more reactive. nih.gov

Global Reactivity Indices: These include electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Representative DFT-Calculated Molecular Descriptors for a Piperidine Derivative

| Descriptor | Value |

|---|---|

| HOMO Energy | -0.2233 eV nih.gov |

| LUMO Energy | Not specified |

This table presents representative data for a related piperidine derivative to illustrate the types of descriptors obtained from DFT calculations.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The analysis of electrostatic potential (ESP) surfaces and charge distribution is a fundamental computational tool for understanding the chemical reactivity and intermolecular interactions of a molecule like this compound. nih.govnih.gov The molecular electrostatic potential (MEP) surface visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net

For this compound, the MEP surface is significantly influenced by its key functional groups. The protonated nitrogen atom in the piperidine ring creates a concentrated region of positive electrostatic potential, making it a primary site for electrostatic interactions, such as hydrogen bonding with receptor sites. Conversely, the carbonyl oxygen of the benzoyl group and the bromine atom on the phenyl ring are electronegative, resulting in regions of negative electrostatic potential. researchgate.net These negative potential zones act as hydrogen bond acceptor sites. nih.gov